10-(4-Bromophenyl)-9(10H)-acridone is a chemical compound with the molecular formula and a molecular weight of 350.22 g/mol. It is categorized as a derivative of acridine, which is a nitrogen-containing heterocyclic compound known for its diverse biological activities and applications in organic synthesis. The presence of a bromophenyl group at the 10th position of the acridine structure enhances its chemical and physical properties, making it a subject of interest in various scientific fields, including medicinal chemistry and materials science .
The synthesis of 10-(4-Bromophenyl)-9(10H)-acridone typically involves the following steps:
In industrial settings, these synthetic routes are optimized for higher yields and purity using continuous flow reactors and automated systems to enhance efficiency. The process may also involve purification techniques such as recrystallization or chromatography to isolate the final product .
The molecular structure of 10-(4-Bromophenyl)-9(10H)-acridone features an acridine backbone with a bromophenyl substituent at the 10th position. The compound is characterized by its planar structure, which is crucial for its biological activity and interaction with other molecules.
10-(4-Bromophenyl)-9(10H)-acridone can undergo several types of chemical reactions:
These reactions are significant for modifying the compound's properties and enhancing its biological activities. For instance, substitution reactions can lead to derivatives with improved pharmacological profiles or altered solubility characteristics .
The mechanism of action for 10-(4-Bromophenyl)-9(10H)-acridone primarily involves its interaction with biological macromolecules:
10-(4-Bromophenyl)-9(10H)-acridone has several significant applications across various scientific fields:
The 9-acridone heterocyclic system represents a privileged scaffold in medicinal chemistry, serving as the structural foundation for numerous biologically active compounds. Naturally occurring acridone alkaloids like melicopicine, melicopidine, and eroxantine demonstrate this scaffold’s broad bioactivity profile, which includes antimalarial, antibacterial, antileishmanial, antiviral, and antitumor activities [7] [8]. The planar, conjugated tricyclic structure enables DNA/RNA intercalation, positioning acridones as promising anticancer agents. Synthetic derivatives have expanded these activities; for instance, certain acridones exhibit cholinesterase inhibition relevant to Alzheimer’s disease, while others (e.g., acronicyne) demonstrate antineoplastic properties through topoisomerase inhibition [7] [8]. Additionally, their high fluorescence quantum yields support applications in bioimaging and photoluminescent materials, highlighting their versatility beyond therapeutics [7].
Table 1: Pharmacological Significance of Acridone Derivatives
Activity Profile | Mechanistic Insights | Representative Derivatives |
---|---|---|
Antitumor/antineoplastic | DNA intercalation, topoisomerase inhibition | Acronicyne, 1,3-diarylacridin-9(10H)-ones |
Central nervous system | Cholinesterase inhibition | 7-substituted acridones |
Antimicrobial | Disruption of microbial replication | Nitro/acyl-substituted acridones |
Diagnostic applications | Fluorescent probes for cellular imaging | Brominated acridones |
10-(4-Bromophenyl)-9(10H)-acridone (CAS RN: 24275-95-4) incorporates a para-brominated phenyl ring at the N10 position, significantly altering its electronic and steric properties. The molecular formula (C₁₉H₁₂BrNO; MW: 350.22 g/mol) features a bromine atom that enhances electrophilicity and facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), enabling structural diversification [1] [6]. This substitution elevates the melting point to 260°C, indicative of high crystallinity and stability [1] [5]. The electron-withdrawing bromine atom further augments DNA-binding affinity by increasing π-electron deficiency, promoting stronger intercalative interactions [3] [7]. Spectroscopic analyses (e.g., NMR, HPLC) confirm structural integrity, with purity exceeding 95% in commercial samples [1] [2]. Computational studies suggest the 4-bromophenyl group enhances planarity distortion, potentially optimizing binding to topoisomerase enzymes [7].
Acridones have been investigated as anticancer agents since the mid-20th century, with early studies focusing on derivatives like acronycine (isolated from Rutaceae species) [7] [8]. The discovery of DNA-intercalating properties in the 1970s accelerated synthetic efforts, leading to clinical candidates such as DACA (N-[2-(dimethylamino)ethyl]acridine-4-carboxamide). Within this framework, 10-(4-bromophenyl)-9(10H)-acridone emerged as a structurally optimized analog, where bromine serves dual roles:
Modern synthetic routes (e.g., Ce(IV)-catalyzed multicomponent reactions followed by microwave-assisted cyclization) have improved access to such derivatives, yielding 1,3-diarylacridones with embedded m-terphenyl moieties in >80% efficiency [7] [8]. These advances underscore the compound’s role in developing targeted therapies, particularly for multidrug-resistant cancers.
Table 2: Synthetic Methods for 10-(4-Bromophenyl)-9(10H)-acridone
Synthetic Approach | Conditions | Yield | Advantages |
---|---|---|---|
Multicomponent reaction + cyclization [7] | Ce(IV)/DMF/microwave (250°C) | 72–95% | Atom economy (81%); single chromatography |
Oxidative cyclization [8] | Nitrobenzene/microwave dehydrogenation | 82% | No metal catalysts; simple purification |
Classical Jourdan–Ullmann coupling [7] | Strong acids/metal catalysts | <60% | Broad substrate scope; lower efficiency |
Table 3: Commercial Sources & Specifications
Supplier | Catalog Number | Purity | Price (1g) | Storage Conditions |
---|---|---|---|---|
TCI Chemicals [1] | B5536 | >95.0%(HPLC) | $180.00 | <15°C (cool/dark) |
Calpac Labs [2] | ALA-B303168-1g | min. 95% | Not specified | Room temperature |
BLD Pharm [3] | Custom | 99% | $10/KG (bulk) | Cold-chain transport |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7